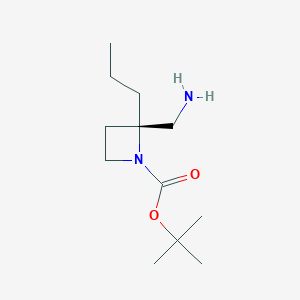
2-Bromo-4,6-difluorobenzyl bromide
Übersicht
Beschreibung
2-Bromo-4,6-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807193-40-3 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-2-(bromomethyl)-3,5-difluorobenzene .
Synthesis Analysis
The synthesis of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, a related compound, has been reported . The synthesis involved the reaction of 4,6-diacetylresorcinol with bromine in acetic acid at ice-cold conditions . Another method involves the reaction of 2,6-difluoro toluene with hydrogen bromide and hydrogen peroxide under the irradiation of a tungsten-iodine lamp .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-difluorobenzyl bromide includes two bromine atoms, two fluorine atoms, and a benzene ring . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 .Physical And Chemical Properties Analysis
2-Bromo-4,6-difluorobenzyl bromide is a solid-fused compound stored at ambient temperature . It has a molecular weight of 285.91 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Organic Compounds
2-Bromo-4,6-difluorobenzyl bromide serves as a precursor in the synthesis of complex organic molecules. For instance, the experimental and theoretical characterization of organic compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, showcases the role of brominated compounds in studying molecular structures, electrostatic potential, and other chemical properties through techniques like X-ray crystallography and density functional theory (Zeyrek et al., 2015).
Catalysis and Synthesis Reactions
Research indicates its utility in catalytic reactions, such as the palladium-catalyzed cleavage of benzylic bromides to generate benzyl radicals, which can then be immobilized onto solid interfaces. This process is instrumental in creating complex organic structures and has implications in materials science and synthetic chemistry (Jouikov & Simonet, 2010).
Polymer Science
The compound also finds application in the development of polymers with controlled molecular architecture. Through a convergent growth approach, dendritic macromolecules are synthesized, allowing for precise control over the molecular size and shape. This is crucial for creating materials with specific properties, such as enhanced solubility or reactivity (Hawker & Fréchet, 1990).
Environmental Chemistry
Investigations into the thermal degradation of brominated compounds, including those similar to 2-Bromo-4,6-difluorobenzyl bromide, reveal insights into the formation of environmentally persistent pollutants like dioxins. Understanding these mechanisms is vital for assessing the environmental impact of brominated flame retardants and developing safer alternatives (Evans & Dellinger, 2005).
Safety And Hazards
This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
1-bromo-2-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBEZOMTPWAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















